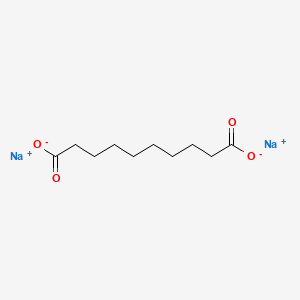

Disodium sebacate

Descripción general

Descripción

Disodium sebacate is an organic compound with the molecular formula C₁₀H₁₆Na₂O₄This compound is commonly used in various industrial applications due to its unique chemical properties, including its role as a corrosion inhibitor and its use in the production of polymers and lubricants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium sebacate can be synthesized through the neutralization of sebacic acid with sodium hydroxide. The reaction typically involves dissolving sebacic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar neutralization processes. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in a crystalline form, which is then dried and packaged for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Disodium sebacate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various halogenating agents and catalysts are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Disodium sebacate (DSS) is a chemical compound with a variety of applications across diverse industries. It is derived from castor oil and has the molecular formula .

General Applications:

- Cosmetics: DSS is used in cosmetics, particularly in skin care and color cosmetics, often as a buffering agent or pH corrector . It also serves as a synthesis intermediate in the production of esters, which are common in sunscreens, face/neck care products, nail colors, after-shave lotions, and hair tonics .

- Detergents: this compound can be utilized in detergents .

- Lubricants: DSS functions as a corrosion inhibitor in lubricants . It is approved under CFR 21.178.3570 for incidental food contact in greases and has been used to replace sodium nitrites in aluminum greases . Its fine particle size allows it to be added to grease during the cool-down period without additional processing .

- Coolants: this compound is also used in coolant for aircraft and automotive applications .

- Polymer Production: Sebacic acid, a related compound, is used to produce polymers such as polyamides, co-polyamides, co-polyesters, and polyester polyols .

Scientific Research Applications:

- Parenteral Nutrition: this compound has been proposed as a substrate for parenteral nutrition because calories administered by sebacate seem to be available for utilization without relevant metabolic side effects .

- A study investigated the pharmacokinetic profile and thermogenic effect of DSS during a short-time infusion in male volunteers. The results indicated that DSS has an apparent volume of distribution of 8.39 ± 0.69 liters, with a plasma fractional removal rate constant of 0.0086 ± 0.00077 min-1. The average half-life and plasma clearance were 80.6 min and 72 ml/min, respectively .

- Corrosion Inhibition: DSS can act as a corrosion inhibitor. For example, a study explored the synergistic effect of surfactant and 1,10-decanedithiol, with this compound, as a corrosion inhibitor for the zinc anode in alkaline electrolytes of zinc-air batteries. The results showed that combined inhibitors efficiently inhibited the self-corrosion of Zinc .

- Solubility Studies: The solubility of this compound has been experimentally determined in water + organic solvent mixtures, including water + methanol, water + acetone, and water + DMF, at temperatures from 283.15 to 328.15 K . The solubility increases with temperature but decreases with an increase in the mole fraction of the organic solvent .

Medical Applications:

- Diabetes Management: Sebacic acid has shown potential in reducing hyperglycemia after meals in individuals with type 2 diabetes. This effect is linked to a reduction in glucose appearance, possibly through lowered hepatic glucose output and increased peripheral glucose disposal .

- Toxicity Studies: Research on the toxicity of this compound in rats and rabbits found no oral acute toxicity. However, when administered via intraperitoneal (i.p.) or intravenous (i.v.) routes, median lethal doses were established, suggesting that the toxic effects could be related to the sodium content of the compound . Subacute and chronic toxicity studies in rats and rabbits found no significant differences in biological parameters compared to control animals, and sebacic acid did not show teratogenic effects in fetal toxicity studies .

Additional applications

Mecanismo De Acción

The mechanism by which disodium sebacate exerts its effects involves its interaction with various molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and degradation. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical processes .

Comparación Con Compuestos Similares

Disodium sebacate can be compared with other similar compounds, such as:

Sodium adipate: Another dicarboxylate salt with similar properties but different chain length.

Sodium succinate: A shorter-chain dicarboxylate salt with distinct chemical behavior.

Sodium malonate: A dicarboxylate salt with a shorter chain and different reactivity.

Uniqueness

This compound is unique due to its specific chain length and the presence of two sodium ions, which confer distinct solubility and reactivity properties. Its ability to act as a corrosion inhibitor and its role in polymer synthesis make it particularly valuable in various industrial applications .

Actividad Biológica

Disodium sebacate is a sodium salt of sebacic acid, a dicarboxylic acid that has been studied for its various biological activities and applications. This article explores the biological activity of this compound, focusing on its toxicity, corrosion inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound, with the molecular formula , is characterized by its two sodium ions and the sebacate anion. It is soluble in water and exhibits a range of chemical properties that make it suitable for various applications, including use as a lubricant additive and in cosmetic formulations .

Toxicity Studies

Acute Toxicity:

Research indicates that this compound exhibits low acute toxicity. In studies involving Wistar rats and New Zealand rabbits, the following LD50 values were observed:

| Administration Route | LD50 (mg/kg) for Rats | LD50 (mg/kg) for Rabbits |

|---|---|---|

| Oral | >5500 | >6000 |

| Intraperitoneal | 560 | 1400 |

| Intravenous | 560 | 1400 |

These findings suggest that this compound is relatively safe when administered orally, while higher toxicity was noted with intraperitoneal and intravenous routes. No significant differences in biological parameters were observed in subacute and chronic toxicity studies, indicating good tolerance in laboratory animals .

Fetal and Neonatal Toxicity:

this compound has also been evaluated for its effects on fetal development. Studies showed no teratogenic effects in pregnant rats or rabbits, with normal fetal development reported .

Corrosion Inhibition Properties

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for metals. In electrochemical tests, it demonstrated an inhibition efficiency of approximately 98% against filiform corrosion on steel surfaces. The presence of this compound significantly altered the electrochemical impedance spectrum, indicating its role in enhancing corrosion resistance .

Table: Corrosion Inhibition Efficiency of this compound

| Parameter | Value |

|---|---|

| Inhibition Efficiency (%) | 98% |

| Polarization Resistance (Rct) | Increased |

| Cathodic Activity Shift | Significant |

The results suggest that this compound can effectively mitigate corrosion processes by modifying the electrochemical environment at the metal interface .

Potential Therapeutic Applications

This compound's low toxicity profile combined with its biological activity suggests potential therapeutic applications. Its role as an organic molecule in enhancing material properties points to possible uses in drug delivery systems or as an excipient in pharmaceutical formulations. The compound's biocompatibility makes it a candidate for further research in biomedical applications.

Case Studies

- Corrosion Resistance Study : A study conducted to evaluate the effectiveness of this compound as a corrosion inhibitor showed that it significantly reduced corrosion rates in steel exposed to corrosive environments. The findings underscore its potential application in protecting metal surfaces in various industrial settings .

- Toxicological Assessment : Comprehensive toxicological assessments have confirmed that this compound does not exhibit significant adverse effects at doses relevant to its potential applications. This positions it favorably for use in consumer products such as cosmetics and personal care items .

Propiedades

Número CAS |

17265-14-4 |

|---|---|

Fórmula molecular |

C10H18NaO4 |

Peso molecular |

225.24 g/mol |

Nombre IUPAC |

disodium;decanedioate |

InChI |

InChI=1S/C10H18O4.Na/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |

Clave InChI |

XBVVKNHQSFUHLZ-UHFFFAOYSA-N |

SMILES |

C(CCCCC(=O)[O-])CCCC(=O)[O-].[Na+].[Na+] |

SMILES canónico |

C(CCCCC(=O)O)CCCC(=O)O.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

17265-14-4 |

Descripción física |

Liquid; OtherSolid |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

14047-57-5 |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Disodium sebacate; Decanedioic Acid Disodium Salt; Disodium Decanedioate; Sebacic Acid Disodium Salt. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.